

Application Notes and Protocols for TAK-828F In Vitro Assays

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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B15542921

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Introduction

TAK-828F is a potent, selective, and orally available inverse agonist of the Retinoid-related Orphan Receptor Gamma t (RORyt).^{[1][2][3][4]} RORyt is a master transcriptional regulator that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).^{[3][5][6][7]} By functioning as an inverse agonist, **TAK-828F** binds to RORyt and inhibits its transcriptional activity, leading to the suppression of IL-17 production.^{[5][6]} This mechanism of action makes **TAK-828F** a promising therapeutic candidate for the treatment of various inflammatory and autoimmune diseases.^{[3][5][6][7][8][9]}

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of **TAK-828F**.

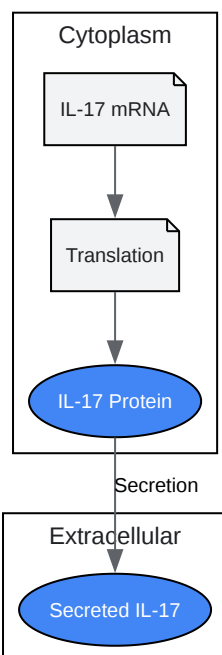
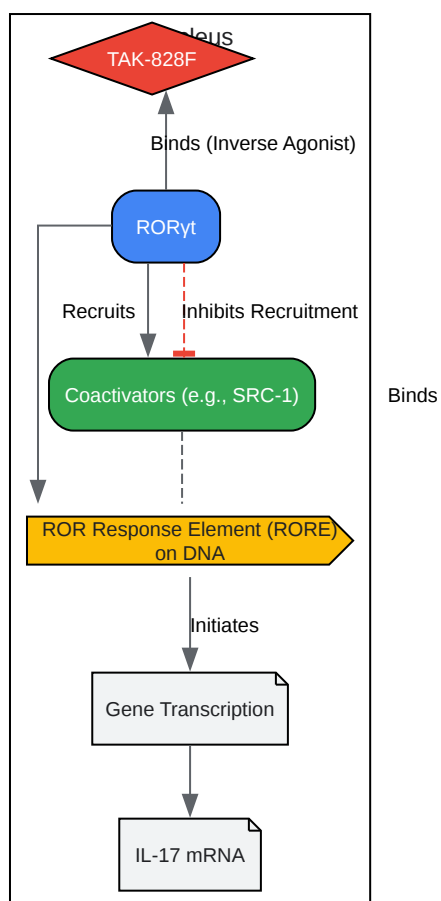
Data Presentation

Table 1: In Vitro Activity of **TAK-828F**

Assay Type	Target	Species	Parameter	Value (nM)	Reference
Binding Assay	RORyt	Human	IC50	1.9	[1] [2]
Reporter Gene Assay	RORyt	Human	IC50	6.1	[1] [2] [6]
Cofactor Recruitment Assay	RORyt	Human	IC50	59	[6]
Transcriptional Activity Assay	RORyt	Human	IC50	9.5	[6]

Signaling Pathway and Experimental Workflow

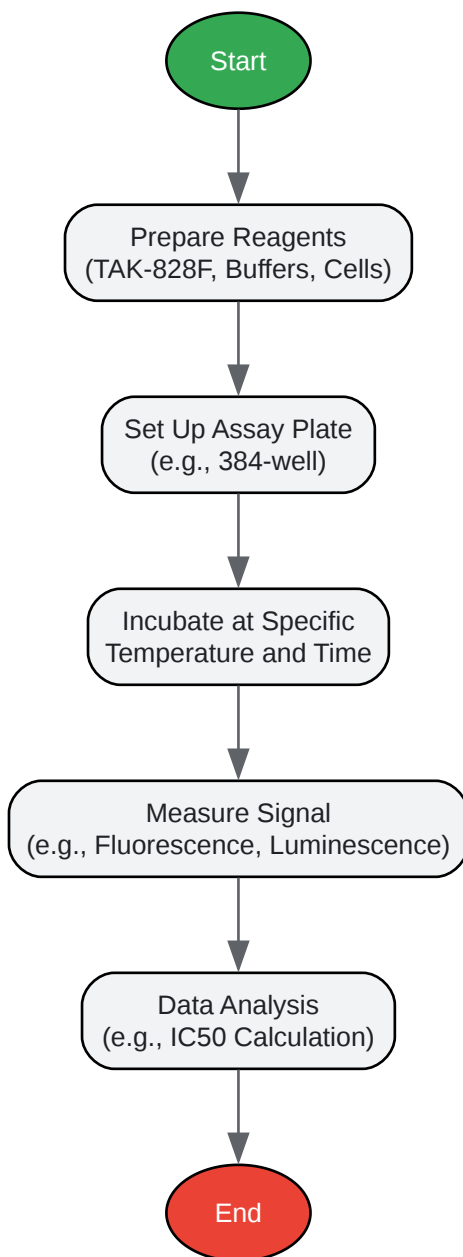
RORyt Signaling Pathway and Inhibition by **TAK-828F**



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Caption: RORyt signaling pathway and mechanism of **TAK-828F** inhibition.

General In Vitro Assay Workflow



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Caption: A generalized workflow for in vitro assays with **TAK-828F**.

Experimental Protocols

1. RORyt Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of **TAK-828F** to human RORyt.^[5]

- Materials:
 - **TAK-828F**
 - Human RORyt protein (His-tagged)
 - Tb-labeled anti-His tag antibody
 - Fluorescence-labeled analog compound of **TAK-828F** (Compound A)
 - Assay Buffer
 - White 384-well plates
 - Plate reader capable of TR-FRET measurements
- Procedure:
 - Prepare serial dilutions of **TAK-828F** in assay buffer.
 - Add 4 µL of the diluted **TAK-828F** to the wells of a white 384-well plate.
 - Prepare a mixture of 3 nmol/L human RORyt and 0.3 nmol/L Tb-labeled anti-His tag antibody in assay buffer.
 - Add 4 µL of the RORyt/antibody mixture to each well.
 - Prepare a 120 nmol/L solution of Compound A in assay buffer.
 - Add 4 µL of the Compound A solution to each well.
 - Incubate the plate at room temperature for 1 hour.
 - Measure the fluorescence ratio (Ex 486 nm / Em 520 nm) using a plate reader.^[5]

2. Surface Plasmon Resonance (SPR) Biosensor Assay

This assay is used to determine the binding kinetics (association and dissociation rates) of **TAK-828F** to human RORyt.^[5]

- Materials:
 - **TAK-828F**
 - Human RORyt protein
 - SPR instrument and sensor chips
 - Running buffer
- Procedure:
 - Immobilize human RORyt onto the surface of an SPR sensor chip.
 - Prepare a series of concentrations of **TAK-828F** in running buffer (e.g., 3.91 to 1000 nmol/L).^[5]
 - Inject the different concentrations of **TAK-828F** over the sensor chip surface for 90 seconds to monitor association.
 - Flow running buffer over the chip for 200 seconds to monitor the dissociation of the compound.^[5]
 - Analyze the resulting sensorgrams to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).

3. RORyt Reporter Gene Assay

This cell-based assay measures the functional inhibitory activity of **TAK-828F** on RORyt-mediated transcription.^[5]

- Materials:
 - **TAK-828F**

- Jurkat cells
- Human or mouse RORyt expression vector
- Reporter vector containing a ROR-response element (RORE) driving a luciferase gene
- Transfection reagent
- Cell culture medium
- Luciferase detection reagent (e.g., Bright-Glo)
- Luminometer
- Procedure:
 - Co-transfect Jurkat cells with the RORyt expression vector and the RORE-luciferase reporter vector.
 - Plate the transfected cells in a suitable multi-well plate.
 - Add varying concentrations of **TAK-828F** to the cells.
 - Incubate the cells for 24 hours.[5]
 - Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
 - Calculate the IC₅₀ value, which represents the concentration of **TAK-828F** that causes a 50% inhibition of luciferase activity.

4. IL-17 Production Assay

This assay measures the ability of **TAK-828F** to inhibit the production of IL-17 in a relevant cell line.[5]

- Materials:

- **TAK-828F**
- Jurkat cells
- Human RORyt expression vector
- Phorbol 12-myristate 13-acetate (PMA)
- A-23187 (calcium ionophore)
- Cell culture medium
- ELISA kit for human IL-17
- Procedure:
 - Transiently transfect Jurkat cells with the human RORyt expression vector.
 - Incubate the transfected cells with various concentrations of **TAK-828F**.
 - Stimulate the cells with 1.6 nmol/L PMA and 500 nmol/L A-23187 for 6-24 hours to induce IL-17 production.[5]
 - Collect the cell culture supernatant.
 - Measure the concentration of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's protocol.
 - Determine the concentration-dependent inhibition of IL-17 production by **TAK-828F**.

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